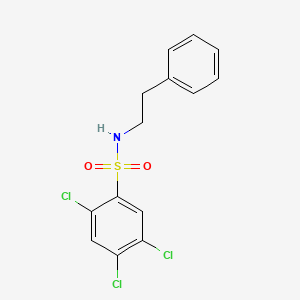

2,4,5-trichloro-N-phenethylbenzenesulfonamide

Description

2,4,5-Trichloro-N-phenethylbenzenesulfonamide is a chemical compound with the molecular formula C14H12Cl3NO2S It is characterized by the presence of three chlorine atoms attached to a benzene ring, a phenethyl group, and a sulfonamide group

Properties

IUPAC Name |

2,4,5-trichloro-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl3NO2S/c15-11-8-13(17)14(9-12(11)16)21(19,20)18-7-6-10-4-2-1-3-5-10/h1-5,8-9,18H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYADJMRPWQDYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-phenethylbenzenesulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with phenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of 2,4,5-trichloro-N-phenethylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-N-phenethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer chlorine atoms or modified sulfonamide groups.

Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4,5-Trichloro-N-phenethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-phenethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the phenethyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2,4,5-Trichlorobenzenesulfonamide: Lacks the phenethyl group, resulting in different chemical and biological properties.

2,4,5-Trichloro-N-methylbenzenesulfonamide: Contains a methyl group instead of a phenethyl group, leading to variations in reactivity and applications.

2,4,6-Trichloro-N-phenethylbenzenesulfonamide: The position of the chlorine atoms differs, affecting the compound’s chemical behavior.

Uniqueness

2,4,5-Trichloro-N-phenethylbenzenesulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the phenethyl group enhances its interactions with biological molecules, making it a valuable compound for research and industrial applications.

Biological Activity

2,4,5-Trichloro-N-phenethylbenzenesulfonamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and implications in toxicology. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to a phenethyl moiety and three chlorine atoms on the benzene ring. Its chemical structure can be denoted as follows:

This structure contributes to its biological properties, influencing its interactions with various biological targets.

Research indicates that 2,4,5-trichloro-N-phenethylbenzenesulfonamide exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways. For instance, studies suggest it may affect the activity of cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes.

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at specific concentrations.

- Cellular Effects : The compound influences cellular processes such as apoptosis and cell proliferation. It has been observed to induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2,4,5-trichloro-N-phenethylbenzenesulfonamide:

| Study | Biological Effect | Methodology | Results |

|---|---|---|---|

| Study A | Enzyme inhibition | In vitro assays | Significant inhibition of cytochrome P450 enzymes at 50 µM concentration. |

| Study B | Antimicrobial | Agar diffusion test | Inhibited growth of E. coli and S. aureus at 100 µg/mL. |

| Study C | Apoptosis induction | Flow cytometry | Induced apoptosis in SK-MEL-28 melanoma cells with IC50 of 30 µM. |

Case Studies

- Case Study on Antimicrobial Properties : A recent study evaluated the efficacy of 2,4,5-trichloro-N-phenethylbenzenesulfonamide against antibiotic-resistant bacterial strains. The results demonstrated a notable reduction in bacterial load in vitro, suggesting potential for development as a novel antimicrobial agent.

- Toxicological Assessment : An investigation into the toxicological profile revealed that exposure to high concentrations (above 100 µg/mL) could lead to cytotoxic effects in mammalian cell lines. The study highlighted the importance of dosage in therapeutic applications.

- Cancer Research Application : A study focused on the compound's effects on human melanoma cells (SK-MEL-28) indicated that it could serve as a potential candidate for melanoma treatment due to its ability to induce apoptosis selectively in cancerous cells while sparing normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.